Cas no 2228195-99-9 (3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol)

3-(5-Methylpyrazin-2-yl)methylpyrrolidin-3-ol is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a 5-methylpyrazin-2-ylmethyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both pyrazine and pyrrolidine rings enhances its potential as a building block for bioactive molecules, particularly in the development of CNS-targeting compounds or enzyme inhibitors. Its stereocenter at the 3-position allows for chiral resolution, enabling enantioselective applications. The compound's balanced lipophilicity and hydrogen-bonding capacity contribute to favorable pharmacokinetic profiles in drug discovery. Careful handling is advised due to potential reactivity of the hydroxyl and nitrogen-containing functional groups.
3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol structure
2228195-99-9 structure
Product Name:3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol
CAS No:2228195-99-9
MF:C10H15N3O
MW:193.245601892471
CID:6172950
PubChem ID:165697441
Update Time:2025-05-21

3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol
    • EN300-1819334
    • 2228195-99-9
    • 3-[(5-methylpyrazin-2-yl)methyl]pyrrolidin-3-ol
    • Inchi: 1S/C10H15N3O/c1-8-5-13-9(6-12-8)4-10(14)2-3-11-7-10/h5-6,11,14H,2-4,7H2,1H3
    • InChI Key: UGRGICUZFKBOEG-UHFFFAOYSA-N
    • SMILES: OC1(CC2C=NC(C)=CN=2)CNCC1

Computed Properties

  • Exact Mass: 193.121512110g/mol
  • Monoisotopic Mass: 193.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 58Ų

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3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol Related Literature

Additional information on 3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol

Compound CAS No 2228195-99-9: A Comprehensive Overview of 3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol

3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-ol, identified by the CAS registry number 2228195-99-9, is a complex organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its unique molecular structure, which combines a pyrrolidine ring with a substituted pyrazine moiety. The presence of the methyl group on the pyrazine ring adds further complexity and functionality to the molecule, making it a subject of interest in both academic and industrial settings.

The synthesis of 3-(5-methylpyrazin-2-yl)methylpyrrolidin-3-one involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and reductions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, which has significantly enhanced its accessibility for research purposes. The compound's structure is particularly notable for its ability to engage in hydrogen bonding due to the hydroxyl group on the pyrrolidine ring, which plays a crucial role in its solubility and reactivity.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Researchers have explored its use in constructing bioactive compounds, such as kinase inhibitors and other drug candidates. For instance, studies published in the Journal of Medicinal Chemistry have highlighted its role in developing novel therapeutic agents targeting various disease states, including cancer and neurodegenerative disorders.

In addition to its pharmacological applications, 3-(5-methylpyrazin-2-yl)methylpyrrolidin-based compounds have shown promise in materials science. Their ability to form stable coordination complexes with transition metals has led to investigations into their use as catalysts in organic synthesis. Recent findings suggest that these complexes can facilitate challenging transformations, such as enantioselective reductions and cross-coupling reactions, thereby expanding their utility in industrial processes.

The physical properties of this compound are equally noteworthy. Its melting point, boiling point, and solubility characteristics have been extensively studied under various conditions. These studies have provided valuable insights into its stability under different environmental conditions, which is critical for its storage and transportation. Moreover, spectroscopic analyses using techniques like NMR and IR spectroscopy have confirmed the compound's structural integrity and provided detailed information about its electronic configuration.

From an environmental standpoint, understanding the degradation pathways of CAS No 2228195-based compounds is essential for assessing their ecological impact. Recent research has focused on their biodegradability under aerobic and anaerobic conditions, revealing that they undergo rapid microbial degradation under certain environmental conditions. This information is vital for ensuring sustainable practices in their production and disposal.

In conclusion, 3-(5-methylpyrazin-based compounds) represent a fascinating area of study with diverse applications across multiple disciplines. As research continues to uncover new insights into their properties and potential uses, it is anticipated that they will play an increasingly important role in both academic research and industrial innovation.

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